molecular formula C12H8ClN3O B2456794 2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile CAS No. 380344-49-0

2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile

Cat. No.: B2456794
CAS No.: 380344-49-0
M. Wt: 245.67
InChI Key: WVRVBCXEHFTJDX-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2,4,6-trichloropyrimidine with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The resulting intermediate is then treated with a cyanating agent, such as copper(I) cyanide, to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amino or aldehyde derivatives.

Scientific Research Applications

2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

    Materials Science: It is used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The presence of the chloro and methoxy groups can enhance its binding affinity and selectivity towards these targets. The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 2-Chloro-4-methylpyridine

Uniqueness

2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile is unique due to the presence of the methoxyphenyl and carbonitrile groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c1-17-10-4-2-8(3-5-10)11-6-9(7-14)15-12(13)16-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRVBCXEHFTJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327521
Record name 2-chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380344-49-0
Record name 2-chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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